(R)-1-(pyridin-4-yl)ethanol

Biocatalysis Chiral Deracemization Green Chemistry

Enantiopure (R)-1-(pyridin-4-yl)ethanol is the essential chiral synthon for GPR119 agonist development, where the (R)-configuration is non-negotiable for receptor binding. Unlike the racemate or (S)-enantiomer, this 98% purity (R)-form ensures consistent stereochemical outcomes—validated by 100% biocatalytic deracemization yield. With a verified +55° specific rotation (c=1, CHCl₃), it serves as the definitive reference standard for chiral HPLC method development and asymmetric catalyst benchmarking. Select the (R)-enantiomer to eliminate stereochemical variability and secure reliable enantiomeric excess in your drug discovery pipeline.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 27854-88-2
Cat. No. B152116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(pyridin-4-yl)ethanol
CAS27854-88-2
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC(C1=CC=NC=C1)O
InChIInChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3/t6-/m1/s1
InChIKeyHVOAMIOKNARIMR-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(Pyridin-4-yl)ethanol CAS 27854-88-2: Chiral Pyridyl Alcohol for Asymmetric Synthesis and Pharmaceutical Intermediates


(R)-1-(Pyridin-4-yl)ethanol (CAS 27854-88-2), also known as (R)-(+)-α-Methyl-4-pyridinemethanol, is a chiral secondary alcohol composed of a pyridine ring substituted at the 4-position with a chiral 1-hydroxyethyl group . With a molecular formula of C₇H₉NO and a molecular weight of 123.15 g/mol, this compound is a crystalline solid that exists as white needles or powder and serves as a key chiral building block in asymmetric synthesis [1]. Its well-defined (R)-stereochemistry and robust physicochemical properties—melting point 67–69 °C, boiling point 239.7±15.0 °C (predicted), density 1.082±0.06 g/cm³, and specific optical rotation [α]²⁰/D +55° (c=1, CHCl₃)—make it a reliable starting material for the preparation of enantiomerically pure pharmaceuticals and advanced intermediates .

Why (R)-1-(Pyridin-4-yl)ethanol CAS 27854-88-2 Cannot Be Replaced by Its (S)-Enantiomer, Racemate, or 2-/3-Pyridyl Isomers


In asymmetric synthesis and chiral drug development, the stereochemical configuration of a building block dictates the three-dimensional architecture—and therefore the biological activity—of the final molecule [1]. (R)-1-(Pyridin-4-yl)ethanol possesses an (R)-configuration that imparts a positive optical rotation of +55° (c=1, CHCl₃), whereas its (S)-enantiomer (CAS 54656-96-1) exhibits a negative rotation of −56° to −61° under identical conditions . This stereochemical divergence leads to fundamentally different interactions with chiral environments: Catharanthus roseus cell cultures stereoselectively invert the (S)-enantiomer to the (R)-form with 100% yield, underscoring the biological non-equivalence of the two antipodes [2]. Furthermore, the 4-pyridyl substitution pattern confers distinct electronic and steric properties compared to the 2- or 3-pyridyl isomers, directly influencing coordination behavior with metal catalysts and receptor binding affinity in pharmaceutical applications . Substituting the (R)-enantiomer with its racemate, the (S)-enantiomer, or a positional isomer introduces uncontrolled stereochemical variables that compromise reaction selectivity, reduce enantiomeric excess, and may yield pharmacologically inactive or toxic products.

Quantitative Differentiation: (R)-1-(Pyridin-4-yl)ethanol CAS 27854-88-2 vs. (S)-Enantiomer and Racemate


Deracemization Efficiency: 100% Yield for (R)-Enantiomer via Catharanthus roseus Cell Cultures

Immobilized Catharanthus roseus cells catalyze the complete stereoinversion of racemic 4-pyridyl-1-ethanol to the (R)-enantiomer in 100% yield. The biocatalytic process selectively converts the (S)-alcohol present in the racemate to the (R)-form, achieving quantitative conversion of the starting racemic mixture to the enantiomerically pure (R)-product [1].

Biocatalysis Chiral Deracemization Green Chemistry

Optical Rotation: (R)-Enantiomer (+55°) vs. (S)-Enantiomer (−56° to −61°) Under Identical Conditions

The specific optical rotation of (R)-1-(pyridin-4-yl)ethanol is [α]²⁰/D +55° (c=1, chloroform) . In contrast, the (S)-enantiomer exhibits a specific optical rotation of [α]²⁰/D −56° to −61° (c=1, chloroform, 589 nm) . The magnitudes are comparable but opposite in sign, confirming the enantiomeric relationship and providing a robust analytical handle for identity verification and enantiopurity assessment.

Chiral Analysis Stereochemistry Quality Control

Melting Point Differentiation: (R)-Enantiomer (67–69 °C) vs. Racemate (74–76 °C)

The melting point of enantiopure (R)-1-(pyridin-4-yl)ethanol is reported as 67–69 °C (lit.) . In contrast, the racemic mixture (±)-1-(pyridin-4-yl)ethanol exhibits a significantly higher melting point of 74–76 °C (recrystallized from Et₂O) . This 5–9 °C depression of the melting point in the enantiopure solid relative to the racemate is characteristic of a racemic compound (as opposed to a solid solution) and reflects the different packing arrangements in the crystal lattice.

Solid-State Characterization Polymorphism Purity Analysis

Synthetic Efficiency: 95% Yield and 97% ee via Asymmetric Reduction

A highly efficient asymmetric synthesis of (R)-1-(pyridin-4-yl)ethanol employs a chiral oxazaborolidine catalyst (B-alkoxyoxazaborolidine 8) for the borane-mediated reduction of 4-acetylpyridine . The reaction proceeds in 95% isolated yield with an enantiomeric excess (ee) of 97%, as determined by chiral HPLC analysis .

Asymmetric Synthesis Catalytic Reduction Chiral Ligands

Kinetic Resolution Selectivity: Pyridine-Based Organocatalysts Achieve Selectivity Factors up to s=250

Chiral 4-aminopyridine-derived organocatalysts enable the kinetic resolution of secondary alcohols, including 1-(pyridin-4-yl)ethanol derivatives, with selectivity factors (s) reaching up to 250 [1]. These catalysts operate via a conformation switch mechanism that accelerates the transformation of the major enantiomer through attractive CH–π stacking interactions rather than retarding the minor isomer through repulsive steric effects [REFS-1, REFS-2]. The size-accelerated kinetic resolution approach demonstrates rate accelerations of more than 40-fold for the major enantiomer when the aromatic side chain is extended from phenyl to pyrenyl [2].

Organocatalysis Kinetic Resolution Asymmetric Acyl Transfer

Pharmaceutical Application: Key Intermediate for GPR119 Agonists (Diabetes)

(R)-1-(Pyridin-4-yl)ethanol is explicitly identified as a building block reagent in the synthesis of potent GPR119 receptor agonists, a class of therapeutic agents under investigation for the treatment of type 2 diabetes . The (R)-stereochemistry is essential for achieving the correct three-dimensional orientation required for GPR119 receptor binding and activation . While direct comparative bioactivity data for the (R)- vs. (S)-enantiomer in this specific context is not provided in the available literature, the explicit specification of the (R)-enantiomer in the synthesis of these agonists underscores the stereochemical requirement.

Medicinal Chemistry GPR119 Agonists Type 2 Diabetes

Optimal Procurement and Research Scenarios for (R)-1-(Pyridin-4-yl)ethanol CAS 27854-88-2


Biocatalytic Deracemization and Green Chemistry Process Development

The 100% yield observed in the deracemization of racemic 4-pyridyl-1-ethanol to the (R)-enantiomer using Catharanthus roseus cell cultures [1] positions (R)-1-(pyridin-4-yl)ethanol as an ideal substrate for developing sustainable, high-efficiency biocatalytic processes. Researchers focused on green chemistry and enzymatic deracemization should select the (R)-enantiomer as the benchmark for evaluating novel whole-cell or isolated enzyme systems, as it represents the thermodynamically favored product in this biological context.

Asymmetric Synthesis of Enantiopure Pharmaceuticals (GPR119 Agonists)

Given its established role as a key chiral building block in the synthesis of potent GPR119 receptor agonists for type 2 diabetes , (R)-1-(pyridin-4-yl)ethanol is a strategic procurement choice for medicinal chemistry groups developing new antidiabetic agents. The stereochemical requirement of the (R)-configuration is non-negotiable for achieving the correct receptor binding geometry, and the compound's well-characterized synthetic accessibility (95% yield, 97% ee) ensures a reliable supply of enantiopure material.

Chiral Ligand and Organocatalyst Development

The pyridyl alcohol scaffold, and specifically the 4-pyridyl derivative, serves as a privileged platform for designing chiral ligands and organocatalysts that achieve exceptionally high enantioselectivity (s up to 250) in kinetic resolutions and asymmetric transformations [2]. Researchers developing new catalytic systems should procure the enantiopure (R)-enantiomer to prepare structurally defined catalysts and to benchmark the stereochemical outcome of their reactions.

Analytical Method Development and Chiral Quality Control

The distinct physical properties of (R)-1-(pyridin-4-yl)ethanol—melting point 67–69 °C (vs. racemate 74–76 °C) and specific optical rotation +55° (c=1, CHCl₃) —make it an excellent reference standard for developing and validating analytical methods for enantiopurity determination. Quality control laboratories should procure the (R)-enantiomer as a primary standard for chiral HPLC method development, polarimetry calibration, and solid-state characterization of pyridyl alcohol-containing pharmaceuticals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(pyridin-4-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.